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Compound Name: 7-Methoxyneochamaejasmine A

Cat. No.: B1254224 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract:

7-Methoxyneochamaejasmine A is a naturally occurring biflavonoid, a class of compounds

known for their diverse and potent biological activities. Found in the plant Stellera

chamaejasme L., this molecule holds potential for drug discovery and development. Due to the

absence of a published total synthesis protocol, this document outlines a detailed, proposed

synthetic route to 7-Methoxyneochamaejasmine A. The proposed synthesis is based on

established methodologies for the synthesis of related biflavonoids and their flavonoid

monomers. This protocol is intended to serve as a foundational guide for researchers aiming to

synthesize this and structurally similar biflavonoids for further investigation.

Proposed Structure of 7-
Methoxyneochamaejasmine A
Based on its nomenclature and the structures of co-isolated biflavonoids such as

neochamaejasmin B, it is proposed that 7-Methoxyneochamaejasmine A is a C-3/C-3" linked

biflavonoid. One of the flavonoid units is hypothesized to be 7-methoxyapigenin (a flavone),

and the other is apigenin. The "neo" prefix suggests a particular stereochemical arrangement at

the linkage, which for the purpose of this protocol is proposed as a starting point for further

stereoselective synthesis development.
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Retrosynthetic Analysis
The proposed retrosynthesis of 7-Methoxyneochamaejasmine A involves a key late-stage

oxidative coupling of two different flavone monomers. This strategy simplifies the synthesis to

the preparation of the individual flavonoid units: 7-methoxyapigenin and apigenin.
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Caption: Retrosynthetic analysis of 7-Methoxyneochamaejasmine A.

Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the flavonoid

monomers and their subsequent coupling to form the target biflavonoid.

3.1. Synthesis of Monomer 1: Apigenin

Apigenin can be synthesized via the Baker-Venkataraman rearrangement.

Step 1: Synthesis of 2'-Hydroxy-4',6'-dibenzyloxy-4-methoxychalcone

To a solution of 2-hydroxy-4,6-dibenzyloxyacetophenone (1 equivalent) and 4-

methoxybenzaldehyde (1.2 equivalents) in ethanol, add a 50% aqueous solution of

potassium hydroxide (3 equivalents).

Stir the mixture at room temperature for 24 hours.

Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

Filter the precipitated yellow solid, wash with water, and dry to yield the chalcone.

Step 2: Synthesis of Apigenin Trimethyl Ether

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1254224?utm_src=pdf-body
https://www.benchchem.com/product/b1254224?utm_src=pdf-body-img
https://www.benchchem.com/product/b1254224?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1254224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve the chalcone from the previous step in dimethyl sulfoxide (DMSO).

Add iodine (0.1 equivalents) and heat the mixture at 120 °C for 2 hours.

Cool the reaction mixture and pour it into a sodium thiosulfate solution to quench the excess

iodine.

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium

sulfate.

Purify by column chromatography to obtain apigenin trimethyl ether.

Step 3: Demethylation to Apigenin

Reflux the apigenin trimethyl ether with a mixture of hydroiodic acid and acetic anhydride for

4 hours.

Cool the reaction mixture and pour it into ice water.

Filter the precipitate, wash with water, and recrystallize from ethanol to obtain pure apigenin.

3.2. Synthesis of Monomer 2: 7-Methoxyapigenin (Genkwanin)

The synthesis of 7-methoxyapigenin follows a similar pathway, starting with a different

acetophenone.

Step 1: Synthesis of 2'-Hydroxy-4'-benzyloxy-4,6-dimethoxychalcone

React 2-hydroxy-4-benzyloxy-6-methoxyacetophenone (1 equivalent) with 4-

methoxybenzaldehyde (1.2 equivalents) in the presence of potassium hydroxide in ethanol

as described for apigenin synthesis.

Step 2: Synthesis of 7-Methoxyapigenin Dimethyl Ether

Cyclize the resulting chalcone using iodine in DMSO as described previously.

Step 3: Selective Demethylation to 7-Methoxyapigenin
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Selective demethylation at the 5 and 4' positions can be achieved using a milder

demethylating agent such as aluminum chloride in acetonitrile. Reflux the dimethyl ether with

excess AlCl₃ for 3 hours.

Work up the reaction by adding dilute HCl and extracting with ethyl acetate.

Purify by column chromatography to yield 7-methoxyapigenin.

3.3. Synthesis of 7-Methoxyneochamaejasmine A via Oxidative Coupling

The final step involves the coupling of the two synthesized monomers. A biomimetic oxidative

coupling approach is proposed.[1][2]

Dissolve equimolar amounts of apigenin and 7-methoxyapigenin in a weakly alkaline

aqueous solution (e.g., 0.1 M sodium bicarbonate, pH 8.5).

Stir the solution vigorously at room temperature, open to the air, for 48-72 hours. The

reaction progress can be monitored by TLC or LC-MS.

Acidify the reaction mixture with dilute HCl and extract with ethyl acetate.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product using preparative HPLC to isolate 7-Methoxyneochamaejasmine
A. The purification will likely yield a mixture of regio- and stereoisomers, requiring careful

separation and characterization.

Data Presentation
The following tables summarize the expected yields and key characterization data for the

synthesized compounds.

Table 1: Synthesis of Flavonoid Monomers
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Compound
Starting
Materials

Key Reagents
Expected Yield
(%)

Melting Point
(°C)

Apigenin

Phloroacetophen

one, Anisoyl

chloride

KOH, I₂, HI 30-40 345-350

7-

Methoxyapigenin

2-hydroxy-4,6-

dimethoxyacetop

henone, Anisoyl

chloride

KOH, I₂, AlCl₃ 25-35 295-298

Table 2: Characterization Data for Proposed 7-Methoxyneochamaejasmine A

Property Expected Value

Molecular Formula C₃₁H₂₀O₁₀

Molecular Weight 552.49 g/mol

¹H NMR (DMSO-d₆, 500 MHz)

Peaks corresponding to two distinct flavonoid

moieties, with characteristic aromatic and

olefinic protons. Specific shifts will depend on

the linkage and stereochemistry.

¹³C NMR (DMSO-d₆, 125 MHz)

Resonances for 31 carbons, including

carbonyls, oxygenated aromatic carbons, and

quaternary carbons at the linkage point.

Mass Spectrometry (HRMS) m/z [M+H]⁺ calculated for C₃₁H₂₁O₁₀⁺

Workflow Diagram
The overall experimental workflow is depicted below.
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Caption: Overall workflow for the proposed synthesis of 7-Methoxyneochamaejasmine A.
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Disclaimer: This document provides a proposed synthetic protocol based on established

chemical literature for related compounds. The actual experimental conditions may require

optimization. All procedures should be carried out by trained professionals in a suitable

laboratory setting with appropriate safety precautions. The structure of 7-
Methoxyneochamaejasmine A is proposed and requires confirmation by spectroscopic

analysis upon successful synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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